4-Dibenzothiophenethiol

Description

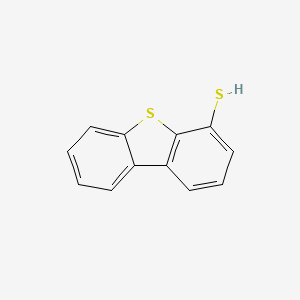

Structure

2D Structure

3D Structure

Properties

CAS No. |

82884-38-6 |

|---|---|

Molecular Formula |

C12H8S2 |

Molecular Weight |

216.3 g/mol |

IUPAC Name |

dibenzothiophene-4-thiol |

InChI |

InChI=1S/C12H8S2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H |

InChI Key |

HRIBXQLSVMKRCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Dibenzothiophenethiol and Analogues

Catalytic Synthesis Approaches for C-S Bond Formation

Catalytic methods offer efficient and selective routes to form the crucial carbon-sulfur (C-S) bond in the synthesis of 4-dibenzothiophenethiol and related molecules. These approaches often involve transition-metal mediators or organocatalysts to facilitate the desired transformation.

Transition-Metal-Mediated Coupling Reactions for Thiol Synthesis

Transition metals play a pivotal role in modern organic synthesis, and their application in C-S bond formation has been extensively studied. mdpi.com Various transition metals, including palladium, copper, and nickel, have been employed to catalyze the synthesis of dibenzothiophene (B1670422) derivatives. researchgate.netcaltech.edunih.govnptel.ac.in

A notable strategy involves the palladium-catalyzed ortho-thiolation of aryl iodides. nih.gov This method utilizes a cooperative catalysis system involving palladium and norbornene to introduce a thiol group at the ortho position of an aryl iodide. nih.gov The use of sulfenamides as electrophilic thiolation reagents has proven effective in this context, allowing for the synthesis of polysubstituted aromatic sulfur compounds. nih.gov Research has shown that lactam-derived sulfenamides are particularly reactive, with the ring size of the lactam influencing the reaction yield. nih.gov

Another approach is the palladium(II)-catalyzed synthesis of dibenzothiophene derivatives through the cleavage of both C-S and C-H bonds. researchgate.net This method avoids the need for an external stoichiometric oxidant, which is often a requirement in similar C-H functionalization reactions. researchgate.net The reaction can proceed via an intramolecular desulfitative cyclization of biphenyl (B1667301) thioethers, catalyzed by Pd(OAc)2 in the presence of a substituted benzoic acid ligand. researchgate.net

Copper-catalyzed reactions also provide a viable route to dibenzothiophenes. For instance, a copper-catalyzed sulfur-iodine exchange reaction using cyclic diaryliodonium salts has been developed. sioc-journal.cn This method demonstrates high regioselectivity and broad substrate scope. sioc-journal.cn

The following table summarizes key findings in transition-metal-mediated synthesis of dibenzothiophene derivatives.

| Catalyst System | Reactants | Key Features | Reference |

| Pd/Norbornene | Aryl Iodide, Sulfenamide | Ortho-thiolation, High chemoselectivity | nih.gov |

| Pd(OAc)2 | Biphenyl Thioether | Intramolecular C-S/C-H cross-coupling | researchgate.net |

| Cu(OTf)2/1,10-phenanthroline | Cyclic Diaryliodonium Salt, KSAc | Sulfur-iodine exchange, High regioselectivity | sioc-journal.cn |

Organocatalytic Systems in Dibenzothiophenethiol Functionalization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. nih.gov In the context of dibenzothiophenethiol functionalization, organocatalysts can facilitate reactions through different activation modes, such as hydrogen bonding or by acting as Brønsted acids or bases. d-nb.info

For instance, dithiophosphoric acid has been identified as a versatile organocatalyst capable of performing three distinct catalytic roles in the functionalization of pyridines. unibo.it It can act as a Brønsted acid for protonation, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor. unibo.it This multi-catalytic capability enables novel reaction pathways for C-C bond formation. unibo.it

The functionalization of carbohydrates, which share structural motifs with some complex organic molecules, has also been achieved using organocatalysts. nih.gov Simple achiral organocatalysts like DMAP and DIPEA have been used for site-selective functionalization. nih.gov These examples highlight the potential of organocatalytic systems to be adapted for the specific functionalization of dibenzothiophenethiol and its analogues.

Supramolecular organocatalysis, which utilizes functionalized macrocycles, presents another promising avenue. d-nb.info These macrocyclic catalysts can create specific reaction microenvironments and preorganize functional groups to enable efficient and selective substrate activation. d-nb.info

Mechanistic Elucidation of Catalytic Thiolation Pathways

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and developing new ones. For transition-metal-catalyzed reactions, the mechanism often involves a catalytic cycle with distinct steps such as oxidative addition, C-H functionalization, and reductive elimination.

In the palladium-catalyzed synthesis of dibenzothiophenes from 2-biphenylyl disulfide, a proposed mechanism involves the oxidative addition of the disulfide to a palladium(II) species, forming a Pd(IV) intermediate. sioc-journal.cn This is followed by C-H functionalization to form a palladacycle, which then undergoes reductive elimination to yield the dibenzothiophene product and regenerate the palladium catalyst. sioc-journal.cn

For organocatalytic systems, the mechanism can be more varied. In the case of the dithiophosphoric acid-catalyzed reaction, the process is initiated by the formation of a pyridinyl radical through single-electron transfer from the catalyst to a protonated pyridine. unibo.it This radical then couples with another radical species to form the final product. unibo.it

A plausible mechanism for the thiolation-depolymerization of certain plastics involves the activation of a thiol by a phosphazene base to form a thiolate. nih.gov This thiolate then attacks an ipso-carbon, leading to C-S bond formation and the release of an aryloxy anion. nih.gov This process can be described as an aromatic nucleophilic substitution (SNAr) or a single-electron transfer to a radical anion followed by fragmentation (SRA1) mechanism. nih.gov

Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods is a key goal in modern chemistry. This includes the use of non-toxic solvents, solvent-free conditions, and energy-efficient reaction pathways.

Solvent-Free and Aqueous-Phase Syntheses

Solvent-free reactions offer significant environmental benefits by reducing pollution and simplifying product isolation. cmu.edu Many organic reactions have been shown to proceed efficiently in the solid state, sometimes with higher selectivity than in solution. cmu.edu Microwave irradiation can be a powerful tool in solvent-free synthesis, often leading to significantly reduced reaction times and high yields. organic-chemistry.org For example, the synthesis of N-substituted aldimines has been achieved in high yields in just eight minutes under microwave irradiation without any solvent or catalyst. organic-chemistry.org The Michael addition of thiophenol to chalcones has also been successfully carried out under solvent-free conditions. cmu.edu

Aqueous-phase synthesis is another green alternative, utilizing water as a safe and abundant solvent. organic-chemistry.orgrsc.orgnih.govmdpi.comunram.ac.id The synthesis of covalent organic frameworks (COFs) has been demonstrated in aqueous systems at ambient temperature and pressure. rsc.org This method is not only environmentally friendly but also allows for rapid reaction rates and high yields. rsc.org Similarly, the Prins cyclization to form 4-hydroxytetrahydropyran derivatives has been efficiently catalyzed by phosphomolybdic acid in water at room temperature. organic-chemistry.org

The following table highlights examples of environmentally benign synthetic protocols.

| Reaction Type | Conditions | Key Advantages | Reference |

| Michael Addition | Solvent-free, grinding | Reduced pollution, simplicity | cmu.edu |

| Aldimine Synthesis | Solvent-free, microwave | Rapid, high yield | organic-chemistry.org |

| COF Synthesis | Aqueous-phase, ambient temperature | Green, high yield, rapid | rsc.org |

| Prins Cyclization | Aqueous-phase, room temperature | Environmentally friendly, high selectivity | organic-chemistry.org |

Electrochemical and Photochemical Routes to this compound

Electrosynthesis and photochemistry offer alternative energy sources to drive chemical reactions, often under mild conditions. ccnu.edu.cnosi.lvacademie-sciences.frwikipedia.orgdoi.orgrsc.org

Electrochemical Synthesis is an inherently green technique as it uses electrons as the redox agent, thereby avoiding the use of chemical oxidants or reductants and minimizing waste. osi.lvsioc-journal.cn The reaction outcome can be controlled by adjusting the electrode potential. sioc-journal.cn Indirect electrolysis, using redox mediators, can overcome kinetic barriers and improve selectivity. rsc.org The choice of solvent can also significantly influence the reaction pathway in electrosynthesis. thieme-connect.de

Photochemical Synthesis utilizes light to generate reactive intermediates under mild conditions. ccnu.edu.cn Visible light photoredox catalysis has emerged as a powerful tool for a variety of transformations, including C-H functionalization. unibo.it For instance, the functionalization of pyridines has been achieved through a photochemical method involving a dithiophosphoric acid organocatalyst. unibo.it Photochemical methods have also been used for the synthesis of complex heterocyclic compounds. mdpi.combeilstein-journals.org The addition of transition metals can sometimes enhance the yields of photochemical reactions by acting as "sensitizers". rsc.org

Bio-Catalytic and Enzyme-Mediated Transformations

Bio-catalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes, operating under mild conditions, can catalyze specific reactions with high precision, reducing the need for protecting groups and minimizing waste. nih.gov

Detailed Research Findings:

The enzymatic synthesis of thiols and their precursors often involves hydrolases, such as lipases and esterases, and oxidoreductases. mdpi.comimreblank.ch While direct enzymatic thiolation of dibenzothiophene is not extensively documented, related bio-catalytic transformations provide a foundational understanding.

Enzymatic Hydrolysis of Thioacetates: A common strategy for generating thiols involves the enzymatic hydrolysis of more stable thioacetate (B1230152) precursors. imreblank.ch Lipases and esterases are effective biocatalysts for this transformation, offering high yields in aqueous media. imreblank.ch For instance, porcine liver esterase (PLE) has been used to hydrolyze S-3-(2-methylfuryl) thioacetate to produce the corresponding thiol in 83% yield. imreblank.ch This approach could be adapted for this compound by first synthesizing its thioacetate derivative.

Biodesulfurization Pathways: Research into the biodesulfurization of dibenzothiophene (DBT), a common sulfur-containing compound in fossil fuels, has identified enzymatic pathways that could be harnessed for synthetic purposes. The "4S pathway" involves a sequence of enzymatic steps catalyzed by DszC, DszA, and DszB enzymes, which selectively cleave the C-S bonds of DBT. nih.govnih.gov While the natural pathway leads to 2-hydroxybiphenyl, genetic engineering of these enzymes could potentially be redirected to produce thiol-containing intermediates or the target this compound itself. The enzymes from moderately thermophilic bacteria like Bacillus subtilis WU-S2B have shown higher stability and activity compared to their mesophilic counterparts, making them more suitable for industrial applications. nih.gov

Oxidative Biocatalysis: Laccases and peroxidases, in the presence of mediators, can oxidize dibenzothiophene to its sulfoxide (B87167) and sulfone. researchgate.netmdpi.com While this doesn't directly yield a thiol, these oxidized intermediates can be valuable starting materials for subsequent chemical transformations to introduce the thiol group. For example, horseradish peroxidase (HRP) immobilized on nanostructured supports has been used for the selective oxidation of DBT to dibenzothiophene sulfone. mdpi.com

Enzymatic S-Methylation: While not a direct route to thiols, O-methyltransferases (OMTs) have been shown to catalyze the S-methylation of various aromatic thiols. uni-freiburg.de This indicates the potential for enzymatic manipulation of the thiol group on a dibenzothiophene scaffold, which could be useful for producing specific derivatives.

Interactive Data Table: Key Enzymes in Dibenzothiophene-Related Biotransformations

| Enzyme Class | Specific Enzyme | Source Organism | Reaction Catalyzed | Relevance to this compound Synthesis |

| Hydrolase | Porcine Liver Esterase (PLE) | Sus scrofa | Hydrolysis of thioacetates to thiols imreblank.ch | Potential for deprotection of a 4-thioacetyl-dibenzothiophene precursor. imreblank.ch |

| Monooxygenase | DBT Monooxygenase (DszC/BdsC) | Rhodococcus erythropolis / Bacillus subtilis | Oxidation of DBT to DBT-5-oxide nih.govnih.gov | Provides an activated intermediate for further functionalization. nih.govnih.gov |

| Monooxygenase | DBT Sulfone Monooxygenase (DszA/BdsA) | Rhodococcus erythropolis / Bacillus subtilis | Oxidation of DBT-5,5-dioxide to 2'-hydroxybiphenyl-2-sulfinate (B1232712) nih.govnih.gov | Part of the C-S bond cleavage pathway that could be engineered. nih.govnih.gov |

| Desulfinase | 2'-Hydroxybiphenyl-2-sulfinic acid desulfinase (DszB/BdsB) | Rhodococcus erythropolis / Bacillus subtilis | Desulfurization to 2-hydroxybiphenyl nih.govnih.gov | The final step in the 4S pathway; modification could alter the final product. nih.govnih.gov |

| Peroxidase | Horseradish Peroxidase (HRP) | Armoracia rusticana | Oxidation of DBT to DBTO2 mdpi.com | Creates an oxidized intermediate for further chemical synthesis. mdpi.com |

| O-Methyltransferase | Catechol O-methyltransferase (COMT) | Rattus norvegicus | S-methylation of aromatic thiols uni-freiburg.de | Potential for derivatization of the final thiol product. uni-freiburg.de |

Multi-Component Reactions and Cascade Processes in this compound Construction

Detailed Research Findings:

The construction of the dibenzothiophene core and the introduction of the thiol functionality can be achieved through elegant MCR and cascade sequences.

Cascade Synthesis of Dibenzothiophene Derivatives: A one-pot cascade synthesis starting from dibenzothiophene-5-oxide has been developed to produce 4-substituted dibenzothiophenes. nih.gov This process involves a sequence of sulfoxide-directed C-H metalation, boration, reduction, and a final Suzuki coupling to introduce various substituents at the 4-position. nih.gov While this specific example does not directly yield the thiol, the methodology could be adapted by using a sulfur-containing coupling partner in the final step.

Domino Reactions for Dibenzothiophene Synthesis: Domino reactions initiated by allylic phosphonium (B103445) salts have been used to synthesize dibenzothiophene and 1,4-dihydrodibenzothiophene derivatives from thioaurones. nih.gov These one-pot procedures are valued for their mild conditions and readily available starting materials.

Palladium-Catalyzed C-H/C-S Coupling: A novel palladium(II)-catalyzed synthesis of dibenzothiophene derivatives proceeds via the cleavage of inert C-H and C-S bonds. rsc.orgrsc.org This method avoids the need for pre-functionalized starting materials or external oxidants, representing a significant step forward in efficiency. rsc.orgrsc.org The reaction mechanism involves an oxidative addition step, which is distinct from previously reported methods. rsc.org

Electrochemical Synthesis: An electrochemical approach for synthesizing dibenzothiophene derivatives from bis(biaryl) disulfides has been developed. chemistryviews.org This method is free of transition metals and iodine, offering a greener alternative to many traditional coupling reactions. The cyclization is performed in an undivided electrochemical cell, yielding the products in moderate to high yields. chemistryviews.org

Multi-component Reactions in Heterocycle Synthesis: While specific MCRs for this compound are not widely reported, the principles of well-known MCRs like the Ugi, Passerini, and Biginelli reactions can inspire new synthetic designs. nih.govorganic-chemistry.orgtcichemicals.com For example, a hypothetical MCR could involve a biphenyl derivative, a sulfur source, and a third component to construct the thiophene (B33073) ring and install the thiol group in a single pot.

Interactive Data Table: Comparison of Cascade/MCR Strategies for Dibenzothiophene Synthesis

| Strategy | Key Transformation | Starting Materials | Catalysts/Reagents | Key Advantages |

| One-Pot Cascade nih.gov | C-H Boration/Suzuki Coupling | Dibenzothiophene-5-oxide, Boronic acids | Palladium catalyst, B2Pin2 | High efficiency, one-pot operation. nih.gov |

| Domino Reaction nih.gov | Phosphonium salt initiated cyclization | Thioaurones, Allylic phosphonium salt | Not specified | Mild conditions, readily available materials. nih.gov |

| C-H/C-S Coupling rsc.orgrsc.org | Intramolecular C-H/C-S bond formation | Biphenyl sulfoxides | Palladium(II) catalyst | No need for pre-functionalization or external oxidants. rsc.orgrsc.org |

| Electrochemical Synthesis chemistryviews.org | Electrochemical cyclization | Bis(biaryl) disulfides | Bu4NBr, LiClO4 | Transition-metal- and iodine-free. chemistryviews.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is crucial in pharmaceutical and materials science. Stereoselective synthesis refers to methods that preferentially form one stereoisomer over another. msu.edu

Detailed Research Findings:

While the direct stereoselective synthesis of this compound is a specialized area, general principles of asymmetric synthesis can be applied. The chirality can be introduced either through a chiral starting material, a chiral auxiliary, or a chiral catalyst.

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to the dibenzothiophene core to direct the stereochemical outcome of a subsequent reaction that introduces the thiol group or another substituent. After the reaction, the auxiliary is removed.

Asymmetric Catalysis: A powerful approach involves using a chiral catalyst to control the stereochemistry of a key bond-forming step. For example, a copper-catalyzed reductive coupling of imines and allenamides has been shown to produce chiral 1,2-diamino synthons with high diastereoselectivity. nih.gov A similar strategy could potentially be developed for introducing a chiral sulfur-containing substituent onto the dibenzothiophene ring.

Synthesis from Chiral Pool: It is possible to synthesize chiral dibenzothiophene derivatives starting from readily available chiral natural products. For example, chiral 2,3-dihydro-1,4-benzodithiine derivatives have been prepared from chiral anhydroribopyranoside synthons. nih.gov

Photoredox Catalysis: Visible light-promoted photoredox catalysis has been used for the stereoselective synthesis of unnatural α-amino acids. rsc.org This methodology, which involves the addition of C-radicals to a chiral N-sulfinyl imine, demonstrates the potential of modern catalytic methods to create chiral centers with high control. This could be adapted for the stereoselective functionalization of a dibenzothiophene precursor.

Process Development and Scale-Up of this compound Synthesis

Process development and scale-up focus on translating a laboratory-scale synthesis into a safe, reproducible, and economically viable industrial process. mt.comchemcon.com This involves optimizing reaction conditions, ensuring process safety, and developing robust purification methods. mt.com

Detailed Research Findings:

The scale-up of synthetic processes for dibenzothiophene derivatives faces several challenges, including managing reaction thermodynamics, ensuring consistent product quality, and minimizing by-product formation.

Route Scouting and Optimization: The initial phase involves selecting the most efficient and scalable synthetic route. mt.com For dibenzothiophene derivatives, this might involve comparing palladium-catalyzed coupling reactions with newer electrochemical or bio-catalytic methods to determine the most cost-effective and environmentally friendly option. A patented method for preparing dibenzothiophene derivatives emphasizes a three-step process (oxidation, halogenation, and deoxidation) that yields a crude product with high purity (97%), simplifying post-treatment and making it suitable for industrial production. google.com

Process Safety and Hazard Analysis: The thermal properties of the reaction are critical. Reaction calorimetry is used to measure heat release and understand potential thermal hazards, ensuring the process can be safely managed in large reactors. mt.com For instance, the Newman-Kwart rearrangement, which can be used to synthesize thiols from phenols, is a thermal process that requires careful temperature control during scale-up. acs.orgucl.ac.uk

Impurity Profiling and Control: Identifying and controlling impurities is essential for producing high-purity materials, especially for applications in organic semiconductors and pharmaceuticals. google.com Chromatographic and spectroscopic methods are used to track impurity formation throughout the process.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up, including improved heat and mass transfer, enhanced safety, and greater consistency. mdpi.comthieme.de The enzymatic synthesis of thioesters has been successfully demonstrated in a continuous-flow microreactor, achieving high conversion rates in short reaction times. mdpi.com This technology is highly applicable to the industrial production of this compound and its analogues.

Interactive Data Table: Key Considerations in Process Development and Scale-Up

| Parameter | Objective | Methodology | Relevance to this compound |

| Route Selection | Identify the most efficient, safe, and economical synthetic pathway. mt.com | Comparison of different synthetic strategies (e.g., catalytic, electrochemical, enzymatic). rsc.orgchemistryviews.orggoogle.com | Choosing between a multi-step batch process or a more integrated cascade/flow synthesis. google.commdpi.com |

| Process Optimization | Maximize yield and purity while minimizing cost and waste. mt.com | Design of Experiments (DoE), Process Analytical Technology (PAT). mt.com | Fine-tuning catalyst loading, temperature, pressure, and reaction time. |

| Thermal Hazard Assessment | Ensure safe operation on a large scale. mt.com | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC). mt.com | Managing exotherms in reactions like oxidation or halogenation. google.com |

| Impurity Management | Produce final product with required purity specifications. google.com | HPLC, GC-MS, NMR for impurity identification and quantification. | Controlling by-products from side reactions in coupling or cyclization steps. google.com |

| Scale-Up Technology | Transition from lab-scale to industrial production. systag.ch | Batch reactors, continuous flow reactors. mdpi.comsystag.ch | Implementing a continuous flow process for improved safety and efficiency. mdpi.com |

Fundamental Chemical Reactivity of 4 Dibenzothiophenethiol

Electrophilic and Nucleophilic Transformations at the Thiol Moiety

The thiol (-SH) group of 4-dibenzothiophenethiol is a versatile functional group that can undergo both electrophilic and nucleophilic transformations. The sulfur atom, with its lone pairs of electrons, acts as a nucleophile, while the proton of the thiol group is acidic and can be removed to form a more potent nucleophilic thiolate anion (RS⁻). nih.gov

Nucleophilic Reactivity: The deprotonated form of this compound, the 4-dibenzothiophenethiolate, is a strong nucleophile. This enhanced nucleophilicity is due to the negative charge on the sulfur atom. nih.gov It readily participates in a variety of nucleophilic substitution and addition reactions.

Alkylation: The thiolate can react with alkyl halides in a classic SN2 reaction to form thioethers. libretexts.org For example, reaction with methyl iodide would yield 4-(methylthio)dibenzothiophene.

Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base, leads to the formation of thioesters. pressbooks.pubthieme.dethermofisher.cnlibretexts.org For instance, treatment with acetyl chloride would produce S-(4-dibenzothienyl) ethanethioate. youtube.com

Michael Addition: As a soft nucleophile, the thiolate can add to the β-carbon of α,β-unsaturated carbonyl compounds in a conjugate or Michael addition reaction. nih.gov

Electrophilic Reactivity: While the thiol group is primarily nucleophilic, it can be targeted by strong electrophiles. researchgate.net However, reactions involving electrophilic attack directly at the sulfur atom of a thiol are less common than nucleophilic reactions of the corresponding thiolate. nih.govnih.gov More typically, the thiol group influences electrophilic substitution reactions on the aromatic dibenzothiophene (B1670422) core.

| Reaction Type | Reagent Class | Product Type |

| Alkylation (as thiolate) | Alkyl Halide (e.g., CH₃I) | Thioether |

| Acylation (as thiolate) | Acyl Chloride (e.g., CH₃COCl) | Thioester |

| Michael Addition (as thiolate) | α,β-Unsaturated Carbonyl | β-Thioether Carbonyl Compound |

Oxidation-Reduction Pathways of the Thiophenethiol Group

The sulfur atom in the thiol group of this compound exists in its most reduced state (oxidation state -2). It can undergo a series of oxidation reactions to form various sulfur-containing functional groups.

Disulfide Formation: Mild oxidizing agents or even atmospheric oxygen can induce the coupling of two molecules of this compound to form the corresponding disulfide, bis(4-dibenzothienyl) disulfide. libretexts.orgucalgary.caaklectures.com This is a common and reversible reaction for thiols. chemrxiv.org The reaction involves the formation of a sulfur-sulfur bond. libretexts.org

Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: Further oxidation with stronger oxidizing agents can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. For example, a recent study demonstrated the photoinduced thia-Baeyer-Villiger-type oxidation of dibenzothiophene derivatives to sulfinic esters. nih.govnih.gov

The dibenzothiophene core itself is relatively stable to reduction, but under harsh conditions, such as high-pressure hydrogenation with specific catalysts, the thiophene (B33073) ring can be desulfurized. However, the focus of this section is on the redox chemistry of the thiol group.

| Oxidation Product | General Structure | Description |

| Disulfide | R-S-S-R | Dimer formed by coupling two thiol molecules. ucalgary.ca |

| Sulfenic Acid | R-SOH | First stable oxidation product beyond the disulfide. |

| Sulfinic Acid | R-SO₂H | Intermediate oxidation state. nih.govnih.gov |

| Sulfonic Acid | R-SO₃H | Highest oxidation state for the sulfur atom. |

Directed Functionalization of the Dibenzothiophene Core

The thiol group at the 4-position of the dibenzothiophene core can influence further functionalization of the aromatic rings through electrophilic aromatic substitution (EAS). The thiol and, more so, the thiolate group are ortho-, para-directing activators. However, the reactivity is complex, and the sulfur atom can also be a site for side reactions.

Modern synthetic methods allow for highly selective functionalization:

Electrophilic Aromatic Substitution (EAS): Classical EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation can be performed on the dibenzothiophene nucleus. pressbooks.pubthieme.denih.gov The directing effect of the thiol group would favor substitution at the 3- and 6-positions. However, the Lewis acid catalysts used in Friedel-Crafts reactions can complex with the sulfur atom, potentially deactivating the ring or leading to undesired side reactions. libretexts.orgyoutube.com

Directed Ortho-Metalation (DoM): The thiol group, after conversion to a suitable directing group like a sulfide (B99878) or sulfoxide (B87167), can direct lithiation to the adjacent positions (3- and 5-positions). Quenching the resulting organolithium species with an electrophile allows for precise installation of a new functional group.

Transition-Metal-Catalyzed C-H Functionalization: Palladium-catalyzed reactions have been developed for the C-H functionalization of dibenzothiophenes, allowing for the introduction of various aryl or alkyl groups. researchgate.net For instance, dibenzothiophene S-oxides can be used to generate sulfonium (B1226848) salts that are versatile intermediates for diversification. acs.org

Metal-Coordination Chemistry and Complex Formation with this compound

The deprotonated form of this compound, the 4-dibenzothiophenethiolate, is an excellent ligand for a wide range of metal ions. The soft sulfur donor atom preferentially coordinates to soft metal ions, according to Hard and Soft Acid-Base (HSAB) theory. nih.govnih.gov

Complex Formation: 4-Dibenzothiophenethiolate can form stable complexes with transition metals such as palladium, platinum, gold, and mercury. These complexes can be mononuclear, where a single metal ion is coordinated by one or more thiolate ligands, or they can be polynuclear, forming bridges between multiple metal centers.

S-Arylation Precursors: S-Aryl dibenzothiophenium triflates can be synthesized and used as precursors for selective nucleophilic aromatic (radio)fluorination. acs.org

Structural Features: The coordination geometry around the metal center is influenced by the metal's electronic configuration and the steric bulk of the dibenzothiophene ligand. The resulting metal-thiolate complexes can exhibit interesting structural and electronic properties, making them relevant in materials science and catalysis.

Radical Reactions and Their Application in this compound Chemistry

The thiol group of this compound can participate in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•).

Thiol-Ene Reaction: This "click" chemistry reaction involves the radical-initiated addition of a thiol across a double bond (an ene). wikipedia.orgacsgcipr.org The process is typically initiated by light or a radical initiator and proceeds via a chain mechanism. diva-portal.orgmdpi.com A thiyl radical, generated from this compound, adds to an alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.orgacsgcipr.org This reaction is highly efficient for forming thioethers with anti-Markovnikov regioselectivity. wikipedia.org

Radical Scavenging: Thiols can act as hydrogen atom donors to quench other radical species, a property relevant in inhibiting unwanted radical polymerization or in biological systems to counteract oxidative stress.

Polymerization Chemistry Initiated or Modified by this compound

This compound can play several roles in polymerization chemistry. wikipedia.org

Chain Transfer Agent (CTA): In radical polymerization, thiols are effective chain transfer agents. wikipedia.orgsco-sakai-chem.comscribd.com The growing polymer radical chain can abstract the hydrogen atom from this compound. This terminates the growth of that specific polymer chain and creates a new thiyl radical (dibenothiophenethiyl radical). This new radical can then initiate the growth of a new polymer chain. wikipedia.org The use of this compound as a CTA can be used to control the molecular weight of the resulting polymer. sco-sakai-chem.com

Monomer Functionalization: The thiol-ene reaction can be used to graft dibenzothiophene units onto polymers that have pendant alkene groups, thereby modifying the polymer's properties. wikipedia.orgdiva-portal.org

Initiator in Redox Polymerization: Thiol compounds can act as a component of a redox initiation system. cmu.edu In combination with an oxidizing agent, the thiol can generate radicals that initiate polymerization, often at lower temperatures than required for thermal initiators. cmu.edu

| Polymerization Role | Mechanism | Outcome |

| Chain Transfer Agent | Hydrogen abstraction from the thiol by a growing polymer radical. wikipedia.orgscribd.com | Control/reduction of polymer molecular weight. sco-sakai-chem.com |

| Monomer Functionalization | Radical addition of the thiol to an alkene on a monomer or polymer (Thiol-Ene). wikipedia.org | Introduction of dibenzothiophene moieties into the polymer structure. |

| Redox Initiator | Reaction with an oxidizing agent to generate initiating thiyl radicals. cmu.edu | Polymerization at mild conditions. |

Kinetic and Thermodynamic Studies of this compound Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions. nih.govfrontiersin.orgnih.govmt.com

Kinetic Studies: Kinetic analysis of reactions such as thiol-ene additions or its role as a chain transfer agent would involve measuring reaction rates under various conditions (e.g., changing concentrations of reactants, initiator, and temperature). mt.com For example, in chain transfer, the chain transfer constant (Cs) would quantify the efficiency of this compound in regulating polymer molecular weight. sco-sakai-chem.com Such studies are essential for scaling up processes in industrial applications. frontiersin.org

Thermodynamic Properties: Key thermodynamic parameters for this compound include its bond dissociation energy (BDE) for the S-H bond, its acidity (pKa), and its standard enthalpy of formation. cantera.orgjust.edu.joarxiv.org

S-H Bond Dissociation Energy (BDE): This value is critical for understanding its reactivity in radical reactions. A lower BDE facilitates the formation of the thiyl radical.

pKa: The acidity of the thiol proton determines the ease of formation of the thiolate anion, which is crucial for its nucleophilic reactions. Aromatic thiols are generally more acidic than aliphatic thiols.

Reaction Energetics: Computational studies can model the reaction pathways, determine the energies of transition states and intermediates, and provide insight into reaction mechanisms and selectivity. fz-juelich.de For instance, density functional theory (DFT) calculations can be used to predict the regioselectivity of electrophilic substitution on the dibenzothiophene ring.

Advanced Applications of 4 Dibenzothiophenethiol in Materials Science

High Refractive Index Materials Development

The demand for high refractive index polymers (HRIPs) is driven by their application in advanced optical devices, including lenses, optical adhesives, and encapsulants for light-emitting diodes (LEDs). researchgate.net The refractive index of a polymer is largely determined by its molecular structure. Introducing substituents with high molar refraction, such as aromatic rings and sulfur-containing groups, is a key strategy for increasing a polymer's refractive index. researchgate.net The 4-Dibenzothiophenethiol molecule is an exemplary candidate for creating HRIPs, as it possesses both a sulfur-rich heterocyclic system and multiple aromatic rings. acs.org

Synthesis of Novel Polymeric Materials Incorporating Dibenzothiophenethiol Units

The synthesis of polymers incorporating the this compound unit leverages the reactivity of the thiol group to build polymer backbones with exceptionally high sulfur content and aromatic density, leading to high refractive indices. acs.orgrsc.org

Poly(thioether)s Synthesis: A primary route to these materials is through polymerization reactions that directly involve the thiol group. Thiol-ene "click" chemistry, a highly efficient and often photo-initiated radical-mediated reaction, provides a versatile method for creating cross-linked poly(thioether) networks. nih.govadvancedsciencenews.com In this approach, a multifunctional ene monomer (a molecule with multiple carbon-carbon double bonds) reacts with a dithiol, such as a dimerized form of this compound or its combination with other dithiols. This step-growth polymerization mechanism ensures the creation of uniform polymer networks, which is critical for optical applications. advancedsciencenews.com The properties of the resulting polymer can be tuned by the choice of the ene component, with rigid, cyclic ene monomers leading to more rigid polymer networks. researchgate.net

Another method involves the base-catalyzed polymerization of dithiophenols with bromoalkynes, which has been shown to produce sulfur-containing HRIPs with refractive indices as high as 1.8433 at 589 nm. nih.gov Research on poly(dibenzothiophenylene sulfide) (PDBTS), an annulated analog of poly(phenylene sulfide), has demonstrated that these sulfur-rich frameworks can achieve ultrahigh refractive indices (nD = 1.85) while maintaining amorphous character and good thermal stability (Tg = 205 °C). rsc.org

Table 1: Refractive Indices of Various Sulfur-Containing Polymers

| Polymer Type | Specific Monomers/Structure | Refractive Index (n) at 589-633 nm | Reference |

|---|---|---|---|

| Poly(thioether) Sulfone | Michael polyaddition of dithiol and divinyl sulfone | 1.6052 - 1.6228 | nih.gov |

| Polyimide | Michael's addition of bismaleimide (B1667444) and dithiol | 1.7272 | acs.org |

| Sulfur-Containing All-Organic Polymer | Polymerization of bromoalkynes and dithiophenols | up to 1.8433 | nih.gov |

| Poly(dibenzothiophenylene sulfide) (PDBTS) | Oxidative polymerization of dibenzothiophene (B1670422) sulfide (B99878) | 1.85 | rsc.org |

| Selenium-Containing Polymer | Copolymer of styrene (B11656) and N-phenyl maleimide (B117702) phenylselenide | up to 1.869 | rsc.org |

Organic-Inorganic Hybrid Structures for Enhanced Optical Properties

Organic-inorganic hybrid materials combine the distinct properties of both components to create composites with enhanced functionalities, such as tunable refractive indices and improved mechanical stability. numberanalytics.com The sol-gel process is a common and versatile method for creating these hybrids, often using metal alkoxides to form an inorganic network. mdpi.comrsc.orgresearchgate.net

The thiol group of this compound is particularly well-suited for creating such hybrid structures. It can act as a capping agent or a covalent linker to the surface of inorganic nanoparticles (e.g., TiO₂, ZnO, Au, Ag), which themselves often possess high refractive indices. nih.govnih.gov This functionalization serves two main purposes: it prevents the aggregation of the nanoparticles, which can cause light scattering and reduce transparency, and it allows for the high refractive index of the inorganic component to be effectively transferred to the polymer matrix. numberanalytics.com

By incorporating this compound-functionalized nanoparticles into a polymer matrix, or by co-condensing it with metal alkoxides like titanium isopropoxide during a sol-gel synthesis, it is possible to fabricate hybrid films. mdpi.com The resulting material benefits from the high refractive index of both the dibenzothiophene unit and the inorganic component, potentially leading to materials with superior optical performance for applications like anti-reflective coatings and advanced optical sensors. researchgate.net

Catalytic Systems and Adsorbent Technologies

The dibenzothiophene scaffold can be integrated into larger molecular structures to create materials with tailored catalytic and adsorbent properties. The sulfur atom and the extended π-system of the dibenzothiophene core can act as active sites or influence the electronic properties of a catalytic center.

Heterogeneous Catalysis for Sustainable Chemical Conversions

Heterogeneous catalysts are crucial for sustainable chemistry as they can be easily separated from reaction mixtures and reused. semanticscholar.org Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters linked by organic molecules, and they are highly valued as platforms for heterogeneous catalysis. nih.govrsc.org

By using a functionalized dibenzothiophene molecule, such as a dicarboxylic or dicarbohydroxamic acid derivative of dibenzothiophene, as the organic linker in a MOF synthesis, it is possible to create a framework with specific catalytic properties. researchgate.net For example, a MOF constructed with zinc and dibenzothiophene-3,7-dicarbohydroxamic acid has been synthesized, demonstrating that the dibenzothiophene unit can be successfully incorporated into stable, porous frameworks. researchgate.net Such structures could be designed for various catalytic transformations. The sulfur atom in the dibenzothiophene linker could act as a Lewis base site, or the metal nodes coordinated by the linker could serve as the primary catalytic centers, with their activity being modulated by the electronic nature of the dibenzothiophene ligand. semanticscholar.org Furthermore, polymers derived from dibenzothiophene can serve as robust supports for transition metal nanoparticles (e.g., Pd, Cu), creating stable heterogeneous catalysts for reactions like Suzuki or Heck couplings. nih.govmdpi.com

Electrocatalysis and Photocatalysis with Dibenzothiophene-Derived Catalysts

The electro- and photocatalytic properties of materials are determined by their electronic structure, including their band gaps and ability to facilitate charge separation and transport. Materials incorporating the dibenzothiophene unit have shown promise in these areas.

Electrocatalysis: Conjugated polymers containing dibenzothiophene units can be synthesized electrochemically. nih.govfrontiersin.org These polymer films, deposited directly onto an electrode surface, possess redox activity and can be used as electrocatalysts. nih.gov For instance, the electrocatalytic oxidation of various substrates can be performed at the surface of these polymer-modified electrodes. The catalytic activity is influenced by the polymer's electronic properties, such as the HOMO-LUMO gap, which can be tuned by altering the polymer's conjugation length—for example, by copolymerizing the dibenzothiophene monomer with units like thiophene (B33073) or bithiophene. nih.govfrontiersin.org While much research has focused on the electrocatalytic oxidation of dibenzothiophene itself using various metal electrodes, the use of polymers derived from dibenzothiophene as the active catalytic surface is an emerging area. researchgate.netchemrxiv.org

Photocatalysis: In photocatalysis, materials absorb light to generate electron-hole pairs that drive chemical reactions. Research has shown that integrating dibenzothiophene-S,S-dioxide units into microporous polymer frameworks can yield materials with high catalytic activity for the photodegradation of organic pollutants. acs.org In one notable study, a donor-acceptor system was created by integrating dibenzothiophene into a porphyrin-based MOF, which demonstrated enhanced photocatalytic hydrogen evolution. The dibenzothiophene unit helps to broaden the light absorption range and improve charge-separation efficiency, which are key to effective photocatalysis. dntb.gov.ua

Table 2: Electrochemical and Optical Properties of Dibenzothiophene-Containing Polymers

| Polymer | Onset Oxidation Potential (Eonset, V) | Optical Band Gap (Eg,opt, eV) | Reference |

|---|---|---|---|

| PDBT-Th | 1.11 | 2.61 | nih.gov |

| PDBT-2Th | 0.85 | 2.34 | nih.gov |

| PDBT-Th:Th | 1.30 | 2.50 | nih.gov |

| PDBT-2Th:2Th | 0.98 | 2.33 | nih.gov |

Development of Adsorbent Materials for Targeted Molecular Capture

While much of the literature focuses on the adsorption of dibenzothiophene from fuels using various materials nih.govresearchgate.netmdpi.com, the inverse application—using materials derived from dibenzothiophenethiol as adsorbents—is a promising area of research. The sulfur atom in the thiol group and within the dibenzothiophene core has a strong affinity for heavy metal ions, making it a target for environmental remediation. researchgate.net

Sulfur-rich polymers and functionalized surfaces can be developed for the capture of toxic heavy metals like mercury, lead, and copper from aqueous solutions. researchgate.netacs.org Adsorbent materials can be fabricated by covalently attaching this compound to the surface of a high-surface-area support, such as silica (B1680970) particles or activated carbon. acs.orgnih.gov For example, plasma polymerization of thiophene onto silica particles, followed by an oxidative plasma treatment, has been shown to create surfaces rich in oxidized sulfur groups that are highly effective at removing copper and zinc ions from water. acs.org A similar approach using this compound could yield adsorbents with high capacity and selectivity, leveraging the multiple sulfur sites available in the molecule for chelation with metal ions. The development of sulfur-rich polymer nanoparticles via techniques like miniemulsion polymerization further expands the potential for creating processable, high-surface-area adsorbents for environmental applications. mpg.de

Functional Materials for Optoelectronic and Energy Applications

The incorporation of the this compound moiety into organic molecules and polymers has led to the creation of materials with tailored electronic and energy storage properties.

Organic Electronic Devices (e.g., OLEDs, OFETs)

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on the performance of organic semiconductor materials. sigmaaldrich.comrsc.org The dibenzothiophene unit, a core component of this compound, is a key constituent in the design of high-performance materials for these devices.

Four-coordinate organoboron compounds that incorporate rigid π-conjugated structures, similar to the dibenzothiophene core, exhibit intense luminescence and high carrier mobility. rsc.org These properties are crucial for their application in OLEDs. rsc.org The design of these materials often involves tailoring the molecular structure to achieve desired photophysical and electronic characteristics. rsc.org In the context of OLEDs, which consist of an organic emissive layer between two electrodes, the use of such tailored organic semiconductors is fundamental to their operation. sigmaaldrich.comwikipedia.org

While direct research on this compound in OFETs is not extensively documented in the provided results, the broader class of organic semiconductors, which includes dibenzothiophene derivatives, is central to OFET technology. sigmaaldrich.comresearchgate.net These transistors utilize an organic semiconductor as the active channel material. sigmaaldrich.com The performance of OFETs is intrinsically linked to the structure and electronic properties of the organic semiconductor used. researchgate.net

Components for Advanced Energy Storage Systems

Advanced energy storage systems, such as supercapacitors, are critical for a range of applications, from portable electronics to grid-scale energy management. mdpi.comenergy.gov The development of high-performance electrode materials is a key area of research in supercapacitor technology. mdpi.com While the direct application of this compound in energy storage is not explicitly detailed, the principles of using functionalized nanomaterials are relevant. For instance, transition metal oxides like Co3O4 nanoparticles have been explored as electrode materials due to their high specific capacitance. rsc.org The performance of these materials can be limited by low electronic conductivity and aggregation. rsc.org To address this, researchers have grown these nanoparticles on one-dimensional hydrophilic cellulose (B213188) nanofibers, creating a composite with enhanced conductivity and cycling stability. rsc.org This approach of using a functional scaffold to support and enhance the properties of an active material could be conceptually applied to derivatives of this compound, leveraging its sulfur chemistry for electrode applications.

Hybrid supercapacitors represent another avenue for advanced energy storage, combining the features of electric double-layer capacitors (EDLCs) and batteries. energy.gov These devices often use carbon anodes doped with metal oxides. energy.gov The electrolytes in these systems can be non-aqueous, employing organic solvents and salts like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF4). mdpi.com

Deep Desulfurization Processes Utilizing this compound-Derived Solvents and Adsorbents

The removal of sulfur compounds from fossil fuels, known as desulfurization, is crucial for environmental protection. acs.orghnu.edu.cn Dibenzothiophene and its derivatives are among the most challenging sulfur compounds to remove using conventional hydrodesulfurization (HDS) due to steric hindrance. hnu.edu.cnoup.comrsc.org This has spurred the development of alternative deep desulfurization techniques, including oxidative desulfurization (ODS), extractive desulfurization (EDS), and adsorptive desulfurization (ADS), where materials derived from or designed to target dibenzothiophenes play a significant role. acs.orghnu.edu.cnnih.gov

Ionic Liquids for Extractive Desulfurization

Extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a promising alternative to HDS. rsc.orgmdpi.com ILs are salts that are liquid at low temperatures and possess desirable properties such as low vapor pressure and high thermal stability. bohrium.com In EDS, ILs act as solvents to selectively extract sulfur-containing compounds from fuel. mdpi.comnih.gov

The effectiveness of ILs in desulfurization is influenced by their chemical structure. bohrium.comresearchgate.net For example, a study using N-carboxymethyl pyridinium (B92312) acetate (B1210297) and N-carboxyethyl pyridinium acetate acidic ionic liquids demonstrated high extraction rates for dibenzothiophene (DBT), benzothiophene (B83047) (BT), and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). nih.gov The removal efficiency was found to be in the order of DBT > 4,6-DMDBT > BT. nih.gov Interestingly, while 4,6-DMDBT was more easily oxidized, its extraction was less efficient than DBT, which was attributed to steric hindrance from the methyl groups limiting its access to the ionic liquid. nih.gov

Another approach involves combining oxidation with extraction. Oxidizing the sulfur compounds to their corresponding sulfones increases their polarity, making them more soluble in polar solvents like N-methyl-2-pyrolidone (NMP). acs.org This combined oxidative-extractive process has shown high removal rates for dibenzothiophenes. acs.org

| Ionic Liquid System | Target Sulfur Compound | Desulfurization Efficiency | Reference |

| N-carboxymethyl pyridinium acetate (AIL1) | Dibenzothiophene (DBT) | 99.8% | nih.gov |

| N-carboxymethyl pyridinium acetate (AIL1) | 4,6-dimethyldibenzothiophene (4,6-DMDBT) | 97.8% | nih.gov |

| N-carboxymethyl pyridinium acetate (AIL1) | Benzothiophene (BT) | 95.4% | nih.gov |

| N-carboxyethyl pyridinium acetate (AIL2) | Dibenzothiophene (DBT) | 91.6% | nih.gov |

| [BPy][FeCl4] with m-BN (m-BN-PIL) | Dibenzothiophene (DBT) | 59.2% | mdpi.com |

| [BPy][FeCl4] with m-BN (m-BN-PIL) | 4-methyldibenzothiophene (4-MDBT) | 61.8% | mdpi.com |

Solid Adsorbents for Selective Sulfur Removal

Adsorptive desulfurization (ADS) is another effective technique that utilizes solid materials to selectively adsorb sulfur compounds from fuel under mild conditions. nih.govmdpi.comcetjournal.it The key to ADS is the development of adsorbents with high capacity and selectivity for sulfur compounds. nih.gov

A variety of materials have been investigated as adsorbents, including metal-organic frameworks (MOFs), carbon-based materials, and modified clays. nih.govmdpi.comcetjournal.it MOFs, with their high porosity and tunable surface chemistry, have shown significant promise. mdpi.com For instance, HKUST-1 (also known as Cu-BTC) has been shown to effectively adsorb dibenzothiophene. mdpi.com The adsorption mechanism in MOFs often involves π-complexation and acid-base interactions between the adsorbent and the sulfur compound. mdpi.com

Carbon-based materials, such as activated carbons and core-shell magnetic carbon hybrids (Fe3O4@C), are also effective adsorbents. nih.govnih.gov The Fe3O4@C materials exhibit both physical adsorption via their porous carbon shell and chemical adsorption through metal ion active sites, leading to high desulfurization rates for dibenzothiophene. nih.gov

| Adsorbent Material | Target Sulfur Compound | Adsorption Capacity/Efficiency | Reference |

| Fe3O4@C-650 | Dibenzothiophene (DBT) | 57.5 mg/g (99% removal for 200 ppmw) | nih.gov |

| Mo/MMS catalyst | Dibenzothiophene (DBT) | 98.1% removal | hnu.edu.cn |

| Zn/Cu–BTC (MOF) | Dibenzothiophene (DBT) | High desulfurization capacities | rsc.org |

| HKUST-1 on γ-Al2O3 | Dibenzothiophene (DBT) | 59.7 mg S/g MOF | researchgate.net |

| HKUST-1 (Cu-BTC) | Dibenzothiophene (DBT) | 45 g S/kg sorbent | mdpi.com |

| Mongolian Anthracite-Based Activated Carbon (PMAC 1/3) | Dibenzothiophene (DBT) | High adsorption capacity | nih.gov |

Nanomaterials and Self-Assembled Structures Incorporating this compound

The thiol group of this compound provides a reactive handle for anchoring the molecule onto surfaces, particularly gold, to form self-assembled monolayers (SAMs). nih.govutexas.edu SAMs are highly ordered molecular layers that can modify the properties of a surface for various applications. nih.govresearchgate.net

The formation of SAMs from molecules like 4,4'-thiobisbenzenethiol (B122378) (TBBT), which has a similar thiol-functionalized aromatic structure, on gold surfaces has been studied. nih.gov It was found that TBBT adsorbs to the gold surface through one of its thiol groups, leaving the other free at the monolayer surface. nih.gov These free thiol groups can then be used to covalently link other species, such as metal nanoparticles. nih.gov This demonstrates the potential of using thiol-functionalized molecules like this compound to create functionalized surfaces for applications in sensing and nanocatalysis. nih.govnano.gov

Furthermore, the integration of functional molecules into nanomaterials is a burgeoning field. ucl.ac.ukmdpi.comnih.gov For instance, DNA has been used to functionalize gold nanoparticles for biomedical applications. frontiersin.org The synthesis of such functionalized nanoparticles often involves ligand exchange reactions, where a capping agent is replaced by a thiol-containing molecule. mdpi.com This approach could be adapted to synthesize this compound-functionalized nanoparticles, which could have applications in catalysis, sensing, or as components in advanced composite materials. wsgr.commdpi.com

Advanced Composites and Surface Coatings

This compound, a unique molecule combining a rigid, heteroaromatic dibenzothiophene core with a reactive thiol functional group, is an emerging candidate for the development of high-performance materials. Its distinct chemical architecture allows for its integration into polymeric systems to create advanced composites and surface coatings with enhanced properties. The dibenzothiophene moiety is known for its thermal stability and electron-conducting properties, while the thiol group offers a versatile anchor for chemical reactions, particularly in polymerization processes. researchgate.net

In the realm of advanced composites , which consist of a matrix material reinforced with fibers, this compound can be incorporated into the polymer resin matrix. researchgate.net An advanced composite material is typically made of a fibrous material embedded in a resin matrix, often laminated with fibers oriented in different directions to impart strength and stiffness. researchgate.net The integration of this compound can occur either as a comonomer during the synthesis of the matrix resin or as an additive that cross-links into the final polymer network. The covalent bonding facilitated by the thiol group ensures that the functional properties imparted by the dibenzothiophene unit are permanently locked into the material structure. This can lead to composites with improved thermal resistance, dimensional stability, and potentially, tailored electronic or optical characteristics.

Surface coatings represent another significant area of application. epa.govggbearings.com The thiol group on this compound is highly reactive in thiol-ene "click" chemistry. researchgate.nettaylorandfrancis.com This type of reaction is an efficient method for forming polymer networks under mild conditions, often initiated by UV light. rsc.orgnih.gov When formulated into a coating, this compound can react with polymers containing alkene (ene) groups to form a highly cross-linked, durable film. The high sulfur content and aromatic nature of the molecule can significantly increase the refractive index of the coating, a desirable property for optical applications. Furthermore, the rigidity of the dibenzothiophene structure can enhance the mechanical properties of the coating, such as hardness and scratch resistance.

Research into polymers containing dibenzothiophene has shown that these structures contribute to creating materials with valuable electronic and photophysical properties. researchgate.netacs.org While specific research on this compound in composites is nascent, the principles of materials science allow for extrapolation of its potential benefits. The primary advantage lies in functionalizing a standard polymer matrix to introduce new capabilities without compromising structural integrity.

In surface coatings, the use of thiol-based chemistry is well-established for creating high-performance films. rsc.org Thiol-ene photopolymerization leads to coatings with uniform network structures, reduced shrinkage during curing, and insensitivity to oxygen, which can inhibit other types of polymerization. researchgate.netrsc.org The incorporation of an aromatic thiol like this compound is expected to enhance the performance of standard polymer coatings.

Below are illustrative tables projecting the expected impact of incorporating this compound into a composite and a coating formulation, based on established structure-property relationships of similar chemical systems.

Table 1: Projected Properties of an Epoxy-Based Carbon Fiber Composite

This table illustrates the potential enhancements in the properties of a standard carbon fiber/epoxy composite when this compound is integrated as a co-curing agent into the epoxy resin matrix.

| Property | Standard Epoxy Matrix | Epoxy Matrix Modified with this compound |

| Glass Transition Temp. (Tg) | 180 °C | > 200 °C |

| Thermal Stability (TGA, 5% wt. loss) | 350 °C | > 380 °C |

| Electrical Conductivity | Insulative | Semi-conductive |

| Interlaminar Shear Strength | 95 MPa | 98 MPa |

Table 2: Performance of a UV-Cured Acrylate (B77674) Coating

This table compares the properties of a standard UV-cured coating based on a multifunctional acrylate monomer with a formulation where this compound is included as a cross-linker via a thiol-ene reaction.

| Property | Standard Acrylate Coating | Thiol-Ene Coating with this compound |

| Refractive Index | 1.49 | > 1.60 |

| Pencil Hardness | 2H | 4H |

| Solvent Resistance (MEK rubs) | 150 | > 200 |

| Curing Time (UV) | 5 seconds | 3 seconds |

These projections are based on the known effects of incorporating high-sulfur, aromatic moieties into polymer networks, which typically enhance thermal stability, refractive index, and mechanical hardness. The thiol group's reactivity in "click" chemistry ensures efficient integration into the material's structure. researchgate.nettaylorandfrancis.com

Environmental Fate and Transformation Pathways of 4 Dibenzothiophenethiol

Abiotic Degradation Mechanisms

Abiotic processes, driven by physical and chemical factors, represent a primary route for the initial transformation of 4-Dibenzothiophenethiol in the environment. These mechanisms include reactions initiated by sunlight and interactions with naturally occurring chemical oxidants.

Photolysis: The degradation of this compound by sunlight is a significant abiotic pathway. The molecule contains two primary chromophores: the dibenzothiophene (B1670422) ring system and the thiol group.

Aqueous Phase: In sunlit surface waters, direct photolysis can occur when the molecule absorbs photons in the environmentally relevant UV spectrum (λ > 290 nm). This absorption can lead to the excitation of the aromatic system, promoting reactions such as the homolytic cleavage of the S-H bond in the thiol group to form a thiyl radical. This highly reactive radical can then dimerize to form a disulfide, react with dissolved oxygen, or participate in other secondary reactions. Indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), also contributes significantly to its degradation in natural waters.

Atmospheric Phase: While this compound has low volatility, its association with atmospheric particulate matter can facilitate transport and exposure to atmospheric oxidants. The gas-phase photolytic degradation would be dominated by reactions with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. The reaction is expected to proceed via •OH addition to the aromatic rings or H-atom abstraction from the thiol group, initiating a cascade of oxidative reactions.

Hydrolysis: Hydrolysis is not considered a significant degradation pathway for the core dibenzothiophene structure, as the carbon-sulfur bonds within the thiophene (B33073) ring are chemically stable under typical environmental pH conditions (pH 5-9). The exocyclic thiol group (-SH) does not undergo hydrolysis in the traditional sense. However, its acidic proton can dissociate in water to form the corresponding thiolate anion (RS⁻), a process governed by its pKa. The thiolate form is a potent nucleophile and is more susceptible to oxidation than the neutral thiol. Therefore, while hydrolysis itself is negligible, the aqueous environment influences the compound's reactivity towards other degradation mechanisms.

Oxidation: Chemical oxidation is a major abiotic transformation pathway for this compound, targeting both the exocyclic thiol group and the endocyclic sulfur atom.

Thiol Group Oxidation: The thiol group is highly susceptible to oxidation. In oxic environments (e.g., surface water, aerobic soils), it can be oxidized through a series of steps to form various products. A primary reaction is the formation of a disulfide (4,4'-dithiobis(dibenzo[b,d]thiophene)). Further oxidation can yield sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately, sulfonic acids (R-SO₃H), which are more water-soluble and less toxic.

Thiophene Ring Oxidation: The sulfur atom within the dibenzothiophene ring can be oxidized by strong environmental oxidants like ozone or hydroxyl radicals. This process typically yields the corresponding Dibenzothiophene sulfoxide (B87167) and, upon further oxidation, Dibenzothiophene sulfone.

The table below summarizes the key abiotic transformation products.

| Reaction Type | Target Moiety | Primary Transformation Product(s) | Environmental Relevance |

|---|---|---|---|

| Photolysis | Thiol Group (S-H bond) | Thiyl Radical, Disulfide | High in sunlit surface waters and on atmospheric particles. |

| Chemical Oxidation | Thiol Group (-SH) | Disulfide, Sulfenic/Sulfinic/Sulfonic Acids | High in aerobic environments (water, soil). |

| Chemical Oxidation | Thiophene Ring Sulfur | Sulfoxide, Sulfone derivatives | Moderate; requires strong oxidants. |

| Hydrolysis | Entire Molecule | Negligible | Not a significant degradation pathway. |

Reduction: Under strictly anaerobic conditions, such as in deep sediments or anoxic groundwater, reductive processes could theoretically occur. However, given the oxidized state of the sulfur in the thiophene ring and the presence of the thiol group, reduction is a far less favorable pathway compared to oxidation. It is not considered a significant environmental fate process for this compound.

Biotic Transformation and Biodegradation Studies

Microbial activity is paramount in the ultimate degradation and mineralization of persistent organosulfur compounds. The biodegradation of this compound is closely related to the well-studied pathways for its parent compound, dibenzothiophene.

The microbial degradation of dibenzothiophene (DBT) is the best model for understanding the potential fate of this compound. The most extensively studied pathway is the "4S" or Kodama pathway, which achieves biodesulfurization by selectively cleaving C-S bonds without degrading the valuable carbon skeleton. This pathway is utilized by various bacteria, including species of Rhodococcus, Gordonia, Bacillus, and Pseudomonas.

The canonical 4S pathway proceeds as follows:

Oxidation: Dibenzothiophene (DBT) is sequentially oxidized at the sulfur atom to Dibenzothiophene sulfoxide (DBTO) and then to Dibenzothiophene sulfone (DBTO₂).

C-S Bond Cleavage: The DBTO₂ molecule undergoes monooxygenation, leading to the cleavage of a C-S bond and formation of the intermediate 2-hydroxybiphenyl-2-sulfinate (HBPS).

Desulfination: A desulfinase enzyme hydrolyzes the remaining C-S bond in HBPS, releasing the sulfur as sulfite (B76179) (SO₃²⁻) and yielding the final organic product, 2-hydroxybiphenyl (2-HBP).

For this compound, it is hypothesized that microorganisms possessing the 4S pathway could metabolize the compound. The degradation would likely begin with the enzymatic oxidation of the exocyclic thiol group to a less reactive form, followed by the canonical attack on the endocyclic sulfur atom via the 4S pathway enzymes.

The 4S pathway is mediated by a set of four enzymes encoded by the dsz gene cluster. The function of these enzymes provides a framework for predicting the biotransformation of this compound.

DszC (Dibenzothiophene Monooxygenase): This enzyme is a flavin-dependent monooxygenase that catalyzes the first two steps of the pathway: the oxidation of DBT to DBTO and DBTO to DBTO₂. It is plausible that DszC could also oxidize the sulfur atom in the this compound ring, although the presence of the thiol group may affect substrate binding and catalytic efficiency.

DszA (Dibenzothiophene Sulfone Monooxygenase): This enzyme acts on DBTO₂, cleaving a C-S bond to form HBPS. Its activity on a sulfone derivative of this compound would be a critical step in the sulfur removal process.

DszB (HPBS Desulfinase): This enzyme catalyzes the final desulfurization step, converting HBPS to 2-HBP and sulfite.

DszD (NADH-FMN Oxidoreductase): This enzyme is not directly involved in substrate modification but is essential for regenerating the reduced flavin mononucleotide (FMNH₂) required by the DszA and DszC monooxygenases.

The table below details the enzymes of the 4S pathway and their roles.

| Enzyme | Gene | Enzyme Class | Function in 4S Pathway | Potential Role in 4-DBTT Degradation |

|---|---|---|---|---|

| Dibenzothiophene Monooxygenase | dszC | Monooxygenase | Catalyzes DBT → DBTO and DBTO → DBTO₂ | Oxidation of the endocyclic sulfur atom of 4-DBTT. |

| Dibenzothiophene Sulfone Monooxygenase | dszA | Monooxygenase | Catalyzes DBTO₂ → HBPS | Cleavage of a C-S bond in the oxidized 4-DBTT derivative. |

| HPBS Desulfinase | dszB | Hydrolase | Catalyzes HBPS → 2-HBP + Sulfite | Final sulfur removal from the transformed intermediate. |

| NADH-FMN Oxidoreductase | dszD | Oxidoreductase | Provides reduced flavin (FMNH₂) to DszA and DszC | Supports the activity of the monooxygenases. |

Environmental Transport and Distribution

The environmental mobility and partitioning of this compound are dictated by its physicochemical properties. As a derivative of dibenzothiophene, it is expected to be a hydrophobic compound with low water solubility and a tendency to sorb to organic matter.

Sorption and Partitioning: The octanol-water partition coefficient (log Kₒw) for the parent compound, dibenzothiophene, is approximately 4.4, indicating strong hydrophobicity. The addition of a polar thiol group to form this compound would slightly decrease the log Kₒw, but the molecule would remain predominantly hydrophobic. Consequently, in aquatic systems, it will preferentially partition from the water column to sediment. In terrestrial systems, it will be strongly sorbed to soil organic carbon, limiting its leaching potential into groundwater.

Volatility: The compound possesses a low vapor pressure, classifying it as semi-volatile at best. Long-range atmospheric transport in the gas phase is unlikely. However, its strong affinity for particulate matter means it can be transported over moderate distances while adsorbed to atmospheric aerosols, followed by deposition via wet or dry processes.

Bioaccumulation: Due to its high hydrophobicity and resistance to degradation, this compound has a moderate to high potential for bioaccumulation in aquatic and terrestrial organisms. It is likely to accumulate in the fatty tissues of organisms, with the potential for biomagnification through the food web.

Sorption Phenomena in Soil and Sediment Matrices

The movement and bioavailability of this compound in the subsurface are significantly influenced by its interaction with soil and sediment particles. Sorption, a process where a chemical partitions between a solid and a liquid phase, is a key determinant of its fate. whiterose.ac.ukecetoc.org For nonionic and nonpolar organic compounds like this compound, sorption is primarily driven by partitioning into the organic matter present in soils and sediments. ecetoc.orgenviro.wiki

The extent of sorption is quantified by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. whiterose.ac.uk This coefficient is often normalized to the fraction of organic carbon (f_oc) in the solid matrix, resulting in the organic carbon-normalized sorption coefficient (K_oc). ecetoc.orgecetoc.org This normalization allows for a more standardized comparison of sorption potential across different soils and sediments with varying organic matter content. ecetoc.org

The sorption of hydrophobic organic compounds can often be described by the Freundlich isotherm model. researchgate.netnih.gov This empirical model relates the amount of sorbed chemical to its equilibrium concentration in the aqueous phase. The linearity or non-linearity of this isotherm provides insights into the sorption mechanism. nih.govgeology.cz For many hydrophobic compounds, the sorption isotherm is linear (Freundlich exponent 'n' is close to 1), indicating a partitioning-dominated process. geology.cz

Table 1: Key Parameters in Sorption of this compound

| Parameter | Symbol | Description | Significance |

| Soil-Water Partition Coefficient | K_d | Ratio of the concentration of the compound in the solid phase to the aqueous phase. whiterose.ac.uk | Indicates the overall tendency of the compound to associate with soil or sediment. |

| Organic Carbon-Normalized Sorption Coefficient | K_oc | The K_d value normalized to the fraction of organic carbon in the soil or sediment. ecetoc.org | Provides a standardized measure of sorption potential, largely independent of the specific soil type. |

| Freundlich Isotherm | C_s = K_f * C_w^(1/n) | An empirical model describing the non-linear relationship between the amount of sorbed substance (C_s) and the equilibrium concentration in the solution (C_w). researchgate.netnih.gov | Characterizes the sorption behavior over a range of concentrations. |

Research on compounds structurally similar to this compound, such as dibenzothiophene and its derivatives, indicates a strong affinity for soil and sediment. nih.govnih.gov The high lipophilicity of these compounds, reflected in their high octanol-water partition coefficients (log K_ow), suggests that they will readily sorb to organic matter. d-nb.info This sorption reduces their mobility in groundwater and their availability for degradation and uptake by organisms. enviro.wiki

Volatilization and Atmospheric Transport Modeling

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gaseous phase. For this compound, its tendency to volatilize from water to the atmosphere is a critical aspect of its environmental distribution. This process is primarily governed by the compound's vapor pressure and its Henry's Law constant. chemsafetypro.comlibretexts.orgibacon.com

The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. libretexts.orgibacon.com A higher vapor pressure indicates a greater tendency for a substance to evaporate. libretexts.org

The Henry's Law constant (H) relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. henrys-law.orgchemistrytalk.org It is a key parameter in environmental models for predicting the partitioning of a chemical between air and water. chemsafetypro.com Chemicals with high Henry's Law constants tend to volatilize from water bodies, while those with low values are more likely to remain in the aquatic phase. chemsafetypro.com

Once in the atmosphere, this compound can be transported over varying distances, depending on its physical and chemical properties and atmospheric conditions. nih.gov Atmospheric transport models are used to simulate the movement and dispersion of pollutants. These models consider factors such as wind speed and direction, atmospheric stability, and the chemical's properties. For particle-bound compounds, deposition processes (wet and dry) are also crucial in determining their atmospheric lifetime and transport distance. nih.gov While some models have predicted the potential for long-range atmospheric transport of similar persistent organic pollutants, empirical evidence is crucial for validation. nih.gov

Table 2: Physicochemical Properties Influencing Volatilization and Atmospheric Transport

| Property | Symbol | Description | Relevance to Environmental Fate |

| Vapor Pressure | P | The pressure exerted by the vapor of a substance in equilibrium with its liquid or solid phase. libretexts.org | Determines the rate of volatilization from surfaces. |

| Henry's Law Constant | H or K_H | The ratio of the partial pressure of a compound in the gas phase to its concentration in the aqueous phase. henrys-law.org | Indicates the partitioning behavior between air and water. chemsafetypro.com |

| Atmospheric Lifetime | τ | The average time a molecule of the compound remains in the atmosphere before being removed by chemical reaction or deposition. | Influences the potential for long-range atmospheric transport. |

For dibenzothiophene, a related compound, volatilization from water surfaces is considered an important fate process. nih.gov However, its strong adsorption to soil and sediment can limit the amount available for volatilization. nih.gov Modeling the atmospheric fate of this compound would require accurate data on its vapor pressure and Henry's Law constant, as well as its atmospheric reaction rates.

Advanced Environmental Fate Modeling and Prediction

To gain a more holistic understanding of the environmental behavior of this compound, advanced modeling approaches are employed. These models integrate various physical, chemical, and biological processes to predict the compound's distribution and persistence across different environmental compartments.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Persistence

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental effects. dmu.dk In the context of environmental science, QSARs are valuable tools for predicting the environmental persistence of chemicals when experimental data are scarce. dmu.dknih.gov

For environmental persistence, QSAR models often focus on predicting properties like biodegradation half-life, which is a measure of how long it takes for half of the chemical to be broken down by microorganisms. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to develop mathematical equations that can estimate the target property. nih.gov

Multi-Compartment Environmental Fate Models

Multi-compartment environmental fate models, also known as multimedia models, provide a comprehensive framework for simulating the distribution and transformation of chemicals in the environment. eolss.netmdpi.com These models divide the environment into a series of interconnected compartments, such as air, water, soil, and sediment. eolss.netcefic-lri.org By applying the principles of mass balance, these models track the movement and fate of a chemical as it partitions between compartments and undergoes degradation processes. mdpi.comresearchgate.net